Clenbuterol-d9 hydrochloride

Catalog No.
S973831
CAS No.
184006-60-8
M.F
C12H19Cl3N2O
M. Wt
322.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenbuterol-d9 hydrochloride

CAS Number

184006-60-8

Product Name

Clenbuterol-d9 hydrochloride

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride

Molecular Formula

C12H19Cl3N2O

Molecular Weight

322.71

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;

SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Synonyms

1-(4-Amino-3.5-dichlorophenyl)-2-tert-butyl-D9-aminoethanol hydrochloride
  • Pharmacokinetic Studies

    Clenbuterol-d9 hydrochloride can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of clenbuterol in the body. By measuring the concentration of clenbuterol-d9 hydrochloride and its metabolites in blood, urine, and other tissues, researchers can gain valuable insights into how the drug behaves in the body. This information is crucial for understanding drug efficacy, safety, and potential side effects. Source: A review of methods for the analysis of clenbuterol in biological matrices:

  • Doping Control

    Due to its performance-enhancing properties, clenbuterol is a banned substance in sports. Clenbuterol-d9 hydrochloride can be used as an internal standard in doping control analysis. The presence of clenbuterol-d9 hydrochloride in a sample indicates that the analysis was performed correctly, while the detection of unlabeled clenbuterol above a certain threshold would be considered a positive doping test. Source: Recent advances in mass spectrometry analysis of stimulants in doping control:

  • Metabolic Research

    Clenbuterol is known to have metabolic effects, such as promoting muscle growth and increasing thermogenesis (heat production). Clenbuterol-d9 hydrochloride can be used to study these effects in animal models. By comparing the effects of clenbuterol-d9 hydrochloride with unlabeled clenbuterol, researchers can gain insights into the specific metabolic pathways involved. Source: Clenbuterol stimulation of aerobic glycolysis in cultured rat skeletal muscle cells:

Clenbuterol-d9 hydrochloride is a stable isotopic labeled derivative of clenbuterol, a well-known pharmaceutical compound primarily used as a bronchodilator for treating asthma and other respiratory disorders. The molecular formula for clenbuterol-d9 hydrochloride is C₁₂H₁₉Cl₃N₂O, with a molecular weight of approximately 322.71 g/mol. The "d9" designation indicates the presence of nine deuterium atoms, which are isotopes of hydrogen, enhancing its utility in analytical chemistry and pharmacokinetic studies .

  • Clenbuterol-d9 hydrochloride itself is likely not hazardous, but clenbuterol, the parent compound it references, can have negative health effects in high doses [].
  • Clenbuterol is a banned substance in sports due to its potential misuse as a performance enhancer with associated cardiovascular risks [].
Typical of beta-adrenergic agonists. Notably, it can participate in:

  • Nucleophilic substitutions: The chlorine atoms in the molecule can be replaced by nucleophiles, facilitating the synthesis of various analogs.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze to form less active metabolites.
  • Oxidation: Under certain conditions, clenbuterol-d9 can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.

These reactions are essential for understanding its metabolic pathways and potential interactions within biological systems .

Clenbuterol-d9 hydrochloride exhibits biological activity similar to that of its non-labeled counterpart. It acts primarily as a selective beta-2 adrenergic agonist, leading to:

  • Bronchodilation: Relaxation of bronchial smooth muscles, making it easier to breathe.
  • Increased muscle mass: Often misused in sports for its anabolic effects.
  • Thermogenic effects: Raising metabolic rates, which can aid in fat loss.

The deuterated form allows for more accurate tracking in pharmacokinetic studies due to its distinct mass profile compared to regular clenbuterol .

The synthesis of clenbuterol-d9 hydrochloride typically involves the following steps:

  • Preparation of deuterated precursors: Utilizing deuterated reagents during initial synthesis stages to ensure incorporation of deuterium.
  • Formation of the core structure: The synthesis generally follows a multi-step organic reaction pathway involving nucleophilic substitutions and cyclization reactions.
  • Hydrochloride salt formation: The final step often includes the addition of hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability.

These methods are crucial for producing high-purity clenbuterol-d9 for research applications .

Clenbuterol-d9 hydrochloride has several applications across various fields:

  • Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying clenbuterol in biological samples.
  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace its metabolic pathways and understand its pharmacological effects in vivo.
  • Research on Performance Enhancement: Investigating the implications of beta-adrenergic agonists in sports and their potential misuse.

These applications underscore its importance in both clinical and research settings .

Interaction studies involving clenbuterol-d9 hydrochloride focus on its pharmacodynamic and pharmacokinetic interactions with other drugs. Key findings include:

  • Synergistic effects with other bronchodilators: Enhanced efficacy when combined with other beta-agonists.
  • Potential interactions with antihypertensives: Clenbuterol's stimulatory effects on heart rate may counteract the effects of blood pressure medications.
  • Metabolic interactions: The presence of clenbuterol can influence the metabolism of other drugs processed by cytochrome P450 enzymes.

Such studies are vital for understanding safe usage parameters and potential adverse effects when used alongside other medications .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with clenbuterol-d9 hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesPrimary UseUnique Aspects
ClenbuterolNon-deuterated versionBronchodilatorCommonly misused as a performance enhancer
SalbutamolShorter side chainAsthma treatmentFaster onset but shorter duration
TerbutalineSimilar beta-agonist propertiesAsthma treatmentLess potent than clenbuterol
FenoterolHydroxyl group additionBronchodilatorMore selective for beta-2 receptors
FormoterolLong side chainAsthma treatmentLong-lasting bronchodilation effect

Clenbuterol-d9 hydrochloride is unique due to its isotopic labeling, which provides advantages in analytical applications while retaining the pharmacological properties of clenbuterol .

Purity

95% by HPLC; 98% atom D

Tag

Clenbuterol

Related CAS

21898-19-1 (unlabelled)

Dates

Modify: 2024-04-14

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